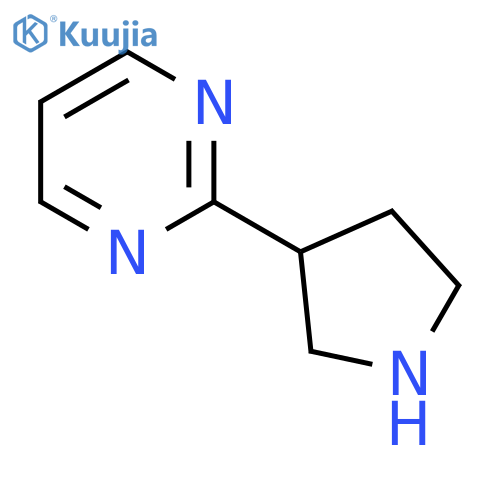Cas no 944900-11-2 (2-(Pyrrolidin-3-YL)pyrimidine)

2-(Pyrrolidin-3-YL)pyrimidine structure
商品名:2-(Pyrrolidin-3-YL)pyrimidine
CAS番号:944900-11-2
MF:C8H11N3
メガワット:149.193041086197
CID:2818024
2-(Pyrrolidin-3-YL)pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-(PYRROLIDIN-3-YL)PYRIMIDINE
- 2-pyrrolidin-3-ylpyrimidine
- Pyrimidine,2-(3-pyrrolidinyl)-
- AB58641
- 2-(Pyrrolidin-3-YL)pyrimidine
-
- インチ: 1S/C8H11N3/c1-3-10-8(11-4-1)7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2
- InChIKey: LPULOUDNRALULV-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C2N=CC=CN=2)C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 121
- トポロジー分子極性表面積: 37.8
- 疎水性パラメータ計算基準値(XlogP): 0
2-(Pyrrolidin-3-YL)pyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-399924-10.0g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 10.0g |
$4667.0 | 2023-03-02 | ||
| Enamine | EN300-399924-0.1g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 0.1g |
$956.0 | 2023-03-02 | ||
| Enamine | EN300-399924-1.0g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-399924-0.5g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 0.5g |
$1043.0 | 2023-03-02 | ||
| Enamine | EN300-399924-0.05g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 0.05g |
$912.0 | 2023-03-02 | ||
| Enamine | EN300-399924-0.25g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 0.25g |
$999.0 | 2023-03-02 | ||
| Enamine | EN300-399924-2.5g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 2.5g |
$2127.0 | 2023-03-02 | ||
| Enamine | EN300-399924-5.0g |
2-(pyrrolidin-3-yl)pyrimidine |
944900-11-2 | 5.0g |
$3147.0 | 2023-03-02 |
2-(Pyrrolidin-3-YL)pyrimidine 関連文献
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
944900-11-2 (2-(Pyrrolidin-3-YL)pyrimidine) 関連製品
- 4770-00-7(3-cyano-4-nitroindole)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
